Ditin(IV)monosulfatedihydrate

Description

The term "Ditin(IV)monosulfatedihydrate" appears to refer to a tin(IV)-based compound with sulfate and water ligands. The closest analogs discussed in the literature are dimethyltin(IV) [(CH₃)₂Sn²⁺] and trimethyltin(IV) [(CH₃)₃Sn⁺], which form complexes with ligands like dehydroacetic acid (DHA) . These organotin(IV) compounds are studied for their coordination chemistry, stability, and speciation in solution. While "this compound" may hypothetically share structural or reactivity traits with these analogs, the absence of direct evidence necessitates a comparative analysis based on related organotin(IV) systems.

Properties

CAS No. |

13511-00-7 |

|---|---|

Molecular Formula |

C20H38O4Zn |

Synonyms |

tin(IV) sulfate dihydrosulfate hydrate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

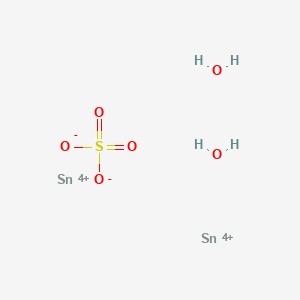

The synthesis of Ditin(IV)monosulfatedihydrate typically involves the reaction of tin(IV) chloride with sulfuric acid under controlled conditions. The reaction can be represented as follows:

SnCl4+2H2SO4→Sn(SO4)2+4HCl

The resulting tin(IV) sulfate is then crystallized from an aqueous solution to obtain the dihydrate form. The reaction conditions, such as temperature, concentration, and pH, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where tin(IV) chloride and sulfuric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the dihydrate form. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ditin(IV)monosulfatedihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: It can be reduced to lower oxidation state tin compounds.

Substitution: The sulfate ions can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve the use of different acids or salts to replace the sulfate ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield tin(II) compounds, while oxidation reactions may produce tin(VI) compounds. Substitution reactions can result in the formation of various tin salts with different anions.

Scientific Research Applications

Ditin(IV)monosulfatedihydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.

Industry: this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.

Mechanism of Action

The mechanism by which Ditin(IV)monosulfatedihydrate exerts its effects involves the coordination of tin(IV) ions with various ligands The sulfate ions and water molecules in the compound play a crucial role in stabilizing the tin(IV) ions and facilitating their interactions with other molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on dimethyltin(IV) and trimethyltin(IV) interactions with DHA. Below is a qualitative comparison of their chemical behavior:

Key Properties and Experimental Conditions

| Property/Condition | Dimethyltin(IV) Complexes | Trimethyltin(IV) Complexes |

|---|---|---|

| Coordination Environment | Forms 1:1 and 1:2 (Sn:DHA) complexes | Predominantly forms 1:1 complexes |

| pH-Dependent Speciation | Multiple species formed across pH 2–10 | Fewer species, limited to neutral pH |

| Stability | Moderate stability in aqueous-dioxane | Higher stability due to methyl groups |

| Ionic Strength | 0.1M (NaNO₃) | 0.1M (NaNO₃) |

| Solvent System | 20% dioxane-water | 20% dioxane-water |

Research Findings:

Complex Formation: Dimethyltin(IV) exhibits stepwise complexation with DHA, forming [(CH₃)₂Sn(DHA)]⁺ and [(CH₃)₂Sn(DHA)₂] species.

Stability Trends :

- The trimethyltin(IV)-DHA complex shows greater thermodynamic stability compared to dimethyltin(IV), attributed to the electron-donating effects of the additional methyl group, which enhances metal-ligand bonding .

Speciation and pH Influence :

- For dimethyltin(IV), speciation shifts from cationic [(CH₃)₂Sn(DHA)]⁺ at low pH to neutral [(CH₃)₂Sn(DHA)₂] at higher pH.

- Trimethyltin(IV) complexes remain stable in a narrower pH range, favoring neutral species .

Limitations and Implications

The hypothetical "Ditin(IV)monosulfatedihydrate" lacks direct experimental validation in the reviewed materials.

Methodological Insights: Studies on organotin(IV) complexes rely on techniques like potentiometry and computational tools (e.g., MINIQUAD-75) to model speciation . Similar approaches could be applied to sulfated tin(IV) derivatives.

Broader Context: Organotin(IV) compounds are critical in catalysis and materials science. Understanding their speciation and stability aids in designing functional analogs, including sulfated variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.